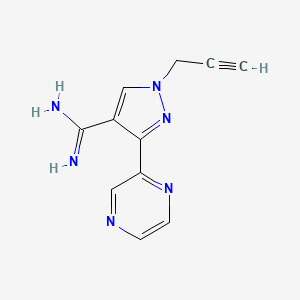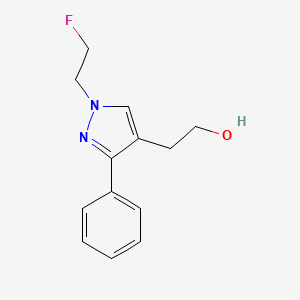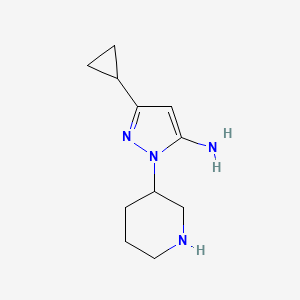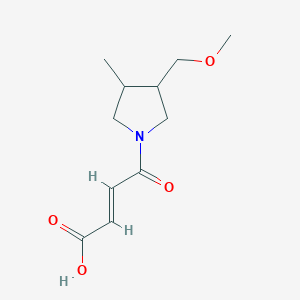
(E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
The compound is an organic molecule with a carboxylic acid group (-COOH) and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The methoxymethyl group attached to the pyrrolidine ring could serve as a protecting group during synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the methoxymethyl and carboxylic acid groups . The exact methods would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. This typically involves techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is typically reactive and can participate in various reactions such as esterification or amide formation . The pyrrolidine ring might also undergo reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like its solubility, melting point, boiling point, and reactivity. These properties are influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Spectroscopic Investigation and Cytotoxicity Evaluation
Research on derivatives closely related to (E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, such as para-methyl and para-methoxy maleanilinic acids, has been conducted to understand their structural characteristics and cytotoxic effects on carcinoma cells. These derivatives have shown significant cytotoxic activity against various carcinoma cells, including hepatocellular and breast carcinoma cells, indicating potential for cancer treatment applications (Zayed, El-desawy, & Eladly, 2019).
Neuroprotective Agent Development
Another research focus involves the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, aiming to develop potent inhibitors of kynurenine-3-hydroxylase. These compounds have shown to be highly effective in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages, suggesting their potential as neuroprotective agents (Drysdale et al., 2000).
Luminescent Material Synthesis
Research on the synthesis of highly stable luminescent molecular crystals based on derivatives of 4-oxobut-2-enoic acid demonstrates the potential of these compounds in developing new materials with stable photoluminescence properties. These materials could find applications in various fields, including optoelectronics and display technologies (Zhestkij et al., 2021).
Antimicrobial and Anti-inflammatory Applications
A series of substituted 4-aryl-4-oxobut-2-enoic acids and their derivatives have been synthesized and tested for anti-inflammatory, analgesic, and antimicrobial activities. These studies indicate that such compounds could be valuable in developing new pharmaceuticals with antimicrobial and anti-inflammatory properties (Pulina et al., 2009).
Efficient Synthesis Methods
Efficient synthesis methods for creating (E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid derivatives using microwave assistance and ytterbium triflate catalyst have been developed. These methods facilitate the fast preparation of target compounds, which are crucial for research and development in medicinal chemistry and material science (Tolstoluzhsky et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-4-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8-5-12(6-9(8)7-16-2)10(13)3-4-11(14)15/h3-4,8-9H,5-7H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVMCBMCJDUCI-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC1COC)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



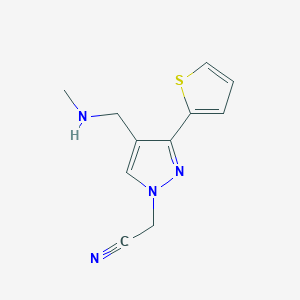


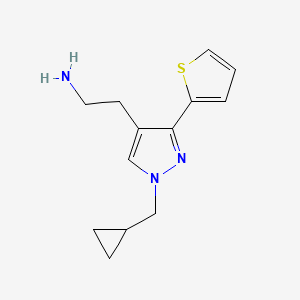
![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)

